[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone
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Overview
Description
[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone: is an organic compound with the molecular formula C21H16O3 It is a derivative of benzophenone, featuring a methoxybenzoyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as 2-methoxybenzoyl chloride) and a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, often in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structure can be modified to create analogs that serve as enzyme inhibitors or activators.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can act as anti-inflammatory agents, antimicrobial agents, or even anticancer compounds.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxybenzoyl group can enhance its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Benzophenone: A simpler analog without the methoxy group.
[2-(4-Methoxybenzoyl)phenyl]-phenylmethanone: A positional isomer with the methoxy group on the para position.
[2-(2-Ethoxybenzoyl)phenyl]-phenylmethanone: An analog with an ethoxy group instead of a methoxy group.
Uniqueness: [2-(2-Methoxybenzoyl)phenyl]-phenylmethanone is unique due to the presence of the methoxy group at the ortho position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
6315-78-2 |
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Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[2-(2-methoxybenzoyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O3/c1-24-19-14-8-7-13-18(19)21(23)17-12-6-5-11-16(17)20(22)15-9-3-2-4-10-15/h2-14H,1H3 |
InChI Key |
CDUNFORJHZRGDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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